molecular formula C21H19F4N5OS2 B2515137 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 1105252-00-3

2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2515137
CAS No.: 1105252-00-3
M. Wt: 497.53
InChI Key: BHZVASMXMJJQDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide (hereafter referred to as the target compound) is a structurally complex molecule featuring:

  • A 1,3,4-thiadiazole core substituted at position 5 with a 4-(4-fluorophenyl)piperazin-1-yl group.
  • A thioether linkage at position 2, connecting the thiadiazole to an acetamide moiety.
  • An N-(2-(trifluoromethyl)phenyl) substituent on the acetamide.

This architecture combines pharmacologically relevant motifs, including the piperazine ring (associated with CNS activity), fluorine atoms (enhancing metabolic stability), and the thiadiazole ring (implicated in antimicrobial and anticancer properties) .

Properties

IUPAC Name

2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F4N5OS2/c22-14-5-7-15(8-6-14)29-9-11-30(12-10-29)19-27-28-20(33-19)32-13-18(31)26-17-4-2-1-3-16(17)21(23,24)25/h1-8H,9-13H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZVASMXMJJQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(S3)SCC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F4N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex molecule that has attracted attention for its potential biological activities, particularly in the fields of oncology and neurology. This article provides an overview of its biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole core, which is known for its diverse biological activities. The presence of a piperazine ring and fluorophenyl groups enhances its lipophilicity and stability, potentially influencing its interaction with biological targets.

  • Anticancer Activity :
    • Thiadiazole derivatives have been reported to exhibit significant anticancer properties by inducing apoptosis in various cancer cell lines. For example, similar compounds have shown decreased viability in human leukemia and lung cancer cells .
    • The mechanism often involves the inhibition of critical signaling pathways associated with cell proliferation and survival.
  • Anticholinesterase Activity :
    • Research indicates that thiadiazole derivatives can inhibit acetylcholinesterase (AChE), making them potential candidates for treating Alzheimer's disease. Compounds with similar structures have demonstrated potency in the nanomolar range against AChE .
  • Antimicrobial Properties :
    • Some studies suggest that thiadiazole derivatives possess antimicrobial activities against various bacterial strains, enhancing their therapeutic profile beyond oncology .

In Vitro Studies

A review of literature reveals several studies evaluating the biological activity of thiadiazole derivatives:

StudyCompound TestedBiological ActivityCell Lines/Models
5-(4-fluorophenyloamino)-1,3,4-thiadiazoleDecreased viabilityHT-29 (colon cancer), A549 (lung cancer)
1,3,4-Thiadiazole derivativesAnticholinesterase activityVarious neuronal models
Novel thiadiazole hybridsAntimicrobial activityBacterial strains

In Vivo Studies

In vivo studies have also been conducted to evaluate the efficacy of these compounds:

  • Xenograft Models : Some thiadiazole derivatives have shown reduced tumor growth in xenograft models of breast and lung cancer.
  • Neuroprotective Effects : Animal models indicate potential neuroprotective effects through modulation of cholinergic pathways.

Case Studies

  • Thiadiazole Derivatives as Anticancer Agents : A study highlighted the effectiveness of a series of thiadiazole derivatives that exhibited potent anticancer activity against multiple tumor types. The study reported significant reductions in tumor size and improved survival rates in treated animals compared to controls .
  • Potential Alzheimer's Treatment : Another research effort focused on the anticholinesterase activity of similar compounds, demonstrating that certain derivatives could outperform established treatments like donepezil in terms of potency .

Scientific Research Applications

Anticancer Properties

Thiadiazole derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that thiadiazole compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer types:

  • Mechanisms of Action : The anticancer effects are often attributed to the ability of these compounds to interfere with cellular signaling pathways, leading to decreased viability of cancer cells. For instance, studies have shown that thiadiazole derivatives can decrease the viability of human leukemia and solid tumor cells, including non-small cell lung cancer and breast cancer cells .
  • Case Studies :
    • A study demonstrated that a related thiadiazole derivative significantly reduced the growth of breast cancer xenografts without showing overt toxicity .
    • Another research indicated that certain thiadiazole derivatives decreased the viability of glioblastoma and renal cancer cells, suggesting broad-spectrum anticancer activity .

Neuropharmacological Applications

The piperazine moiety present in this compound is known for its neuropharmacological effects. Compounds containing piperazine have been explored for their potential as antidepressants and anxiolytics:

  • Antidepressant Activity : Research has indicated that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in mood regulation .
  • Case Studies :
    • A derivative with a similar structure was shown to exhibit selective binding to serotonin receptors, indicating potential as an antidepressant .
    • Another study highlighted the role of piperazine-containing compounds in enhancing cognitive function in animal models, further supporting their neuroactive properties .

Antimicrobial Activity

The compound's structure also suggests potential antimicrobial properties. Thiadiazole derivatives have been reported to exhibit activity against various bacterial strains:

  • Mechanisms of Action : These compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
  • Case Studies :
    • Several thiadiazole derivatives were tested against gram-positive and gram-negative bacteria, showing significant inhibitory effects on growth .
    • A related study found that a thiadiazole compound effectively inhibited the growth of multidrug-resistant bacterial strains, underscoring its potential as a novel antimicrobial agent .

Comparison with Similar Compounds

Structural Analogues from Literature

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
  • Molecular Formula : C₁₆H₁₉FN₆OS₂
  • Key Features :
    • A 5-ethyl-substituted thiadiazole core.
    • A piperazinyl-4-fluorophenyl group linked via a methylene bridge to the acetamide.
  • Comparison :
    • Lacks the thioether linkage and trifluoromethylphenyl group present in the target compound.
    • The ethyl group on the thiadiazole may reduce steric hindrance compared to the bulkier thioether substituent in the target compound .
2-((5-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
  • Molecular Formula : C₁₉H₂₅N₅O₂S₂
  • Key Features :
    • A 4-phenylpiperazine substituent (vs. 4-fluorophenyl in the target compound).
    • A tetrahydrofuran-methyl group on the acetamide (vs. trifluoromethylphenyl in the target).
  • Comparison :
    • The phenyl group on the piperazine may reduce electron-withdrawing effects compared to the 4-fluorophenyl group.
    • The tetrahydrofuran-methyl substituent offers polar functionality, contrasting with the lipophilic trifluoromethylphenyl group in the target compound .
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
  • Molecular Formula : C₁₁H₁₀FN₃O₂S
  • Key Features :
    • A dihydro-thiadiazole ring fused with a 4-fluorophenyl group.
    • An acetylated acetamide side chain.
  • Absence of a piperazine or thioether moiety limits structural overlap with the target compound .

Comparative Data Table

Property Target Compound N-(5-Ethyl-thiadiazol-2-yl)-2-[4-(4-FPh)piperazinyl]acetamide 2-((5-(4-Ph-piperazinyl)-thiadiazol-2-yl)thio)-N-(THF-methyl)acetamide
Molecular Formula C₂₁H₁₉F₄N₅OS₂ C₁₆H₁₉FN₆OS₂ C₁₉H₂₅N₅O₂S₂
Molecular Weight ~497.14 g/mol 402.49 g/mol 419.6 g/mol
Thiadiazole Substituent 5-(4-(4-FPh)-piperazin-1-yl) 5-Ethyl 5-(4-Ph-piperazin-1-yl)
Acetamide Substituent N-(2-(CF₃)Ph) N-(5-ethyl-thiadiazol-2-yl) N-(THF-2-yl-methyl)
Key Functional Groups Thioether, CF₃, 4-FPh-piperazine Ethyl, piperazine, acetamide Thioether, phenylpiperazine, THF
Potential Bioactivity CNS modulation, antimicrobial Unreported Unreported

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • The synthesis involves multi-step reactions, including thiadiazole ring formation, piperazine coupling, and thioacetamide linkage. Key steps:

Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions .

Coupling of the 4-(4-fluorophenyl)piperazine moiety using nucleophilic substitution (e.g., DMF solvent, K₂CO₃ base, 60–80°C) .

Thioether bond formation between the thiadiazole and acetamide groups via thiol-alkylation (e.g., 2-chloroacetamide derivatives, reflux in acetone) .

  • Optimization : Monitor reactions with TLC/HPLC, use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) for purification .

Q. Which spectroscopic and analytical techniques are critical for structural validation?

  • 1H/13C NMR : Confirm piperazine proton environments (δ 2.5–3.5 ppm) and fluorophenyl/trifluoromethyl signals .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .
  • FT-IR : Identify thioamide (C=S, ~650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches .
  • Elemental Analysis : Ensure ≤0.4% deviation for C, H, N, S .

Q. What in vitro bioassays are recommended for preliminary biological activity screening?

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF7, PC3) at 10–100 μM concentrations .
  • Enzyme Inhibition : Fluorometric assays for kinases (e.g., abl/src) or caspases (3/8/9) using recombinant proteins .
  • Anti-inflammatory Activity : COX-1/2 inhibition assays with IC₅₀ determination .

Advanced Research Questions

Q. How can mechanistic studies elucidate its interaction with caspase pathways in apoptosis induction?

  • Caspase Activation Assays : Treat cells (e.g., MCF7), lyse, and quantify caspase-3/9 activity via fluorogenic substrates (e.g., Ac-DEVD-AMC) .
  • Western Blotting : Measure pro-apoptotic proteins (Bax, Bak) and anti-apoptotic markers (Bcl-2) .
  • Molecular Dynamics Simulations : Model binding to caspase-3 active sites using GROMACS/AMBER .

Q. What structural modifications enhance potency while addressing solubility limitations?

  • Lead Optimization :

  • Replace trifluoromethylphenyl with hydrophilic groups (e.g., pyridyl) to improve aqueous solubility .
  • Introduce polar substituents (e.g., -OH, -NH₂) on the piperazine ring .
    • SAR Analysis : Test analogs with varied substituents on the thiadiazole and acetamide moieties .

Q. How should conflicting cytotoxicity data across cell lines be resolved?

  • Statistical Rigor : Replicate assays ≥3 times, use ANOVA with post-hoc tests (p<0.05) .
  • Mechanistic Profiling : Compare gene expression (RNA-seq) in sensitive vs. resistant cell lines .
  • Physicochemical Profiling : Correlate logP, solubility, and membrane permeability (Caco-2 assays) with activity .

Q. What crystallographic data are essential for understanding solid-state interactions?

  • Single-Crystal X-ray Diffraction : Resolve bond lengths/angles (e.g., S-C=O, piperazine chair conformation) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) .

Q. Which computational methods predict target binding affinity and selectivity?

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (PDB: 1OPJ) .
  • Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors near fluorophenyl groups) .
  • ADMET Prediction : SwissADME for bioavailability, CYP450 interactions .

Q. How can formulation challenges (e.g., low bioavailability) be addressed preclinically?

  • Nanocarriers : Encapsulate in PLGA nanoparticles (50–200 nm) for sustained release .
  • Co-Solvents : Use PEG 400/TPGS emulsions to enhance solubility in pharmacokinetic studies .
  • Prodrug Design : Introduce ester linkages for hydrolytic activation in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.